![molecular formula C18H18ClN3O2S2 B2382880 N-(4-chlorophényl)-2-[(3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acétamide CAS No. 1326828-85-6](/img/structure/B2382880.png)

N-(4-chlorophényl)-2-[(3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

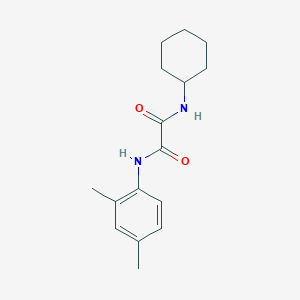

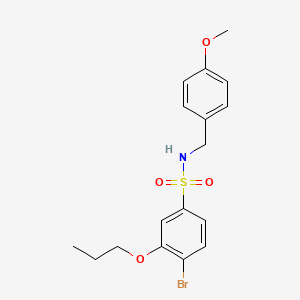

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a synthetic compound with notable significance in both academic and industrial research. The unique structure of this compound allows for diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Its distinctive arrangement of butyl, thienopyrimidine, sulfanyl, and chlorophenyl groups is crucial to its activity and versatility.

Applications De Recherche Scientifique

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has a range of scientific applications:

Chemistry: : As a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or activator.

Medicine: : Studied for its therapeutic potential, possibly serving as a lead compound in drug development.

Industry: : Used in the development of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of this compound is the cysteine protease falcipain-2 (FP-2) . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites . This makes it an attractive target enzyme for developing anti-malarial drugs .

Mode of Action

The compound interacts with FP-2 and inhibits its activity

Biochemical Pathways

The inhibition of FP-2 affects the life cycle of the Plasmodium falciparum parasite . FP-2 is essential for the parasite’s survival in the host’s red blood cells, as it breaks down hemoglobin to provide amino acids for the parasite . By inhibiting FP-2, the compound disrupts this process, potentially leading to the death of the parasite .

Pharmacokinetics

The compound’s molecular weight, polar surface area, and other physicochemical properties suggest that it may have good oral bioavailability

Result of Action

The compound’s action results in high inhibitory effect against FP-2 with IC50s of 1.46-11.38 μM . This could potentially lead to the death of the Plasmodium falciparum parasite, providing a basis for its potential use in anti-malarial drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically begins with the preparation of its thienopyrimidine core. A common synthetic route involves the cyclization of a suitable thioamide with a corresponding butanone derivative under controlled conditions. This process often employs catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

On an industrial scale, this compound may be produced through a series of well-optimized chemical reactions involving high-purity starting materials and stringent quality control measures. Typical methodologies would incorporate large-scale reactors and continuous flow processes to ensure consistency and efficiency. Solvent extraction, crystallization, and chromatographic techniques are used to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

Oxidation: : The sulfanyl group is susceptible to oxidation, leading to sulfone or sulfoxide derivatives.

Reduction: : The carbonyl group within the thienopyrimidine ring can undergo reduction to yield corresponding alcohol derivatives.

Substitution: : The chlorophenyl acetamide moiety is capable of undergoing nucleophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.

Substitution: : Utilization of nucleophiles like amines or thiols, often requiring the presence of a base and elevated temperatures.

Major Products

Oxidative reactions typically yield sulfoxides or sulfones, while reductive processes result in alcohols or hydrocarbon derivatives. Substitution reactions can produce a wide array of functionalized acetamide derivatives, depending on the nucleophiles used.

Comparaison Avec Des Composés Similaires

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is unique due to its specific substituent configuration. When compared to similar thienopyrimidine derivatives, it exhibits distinct chemical reactivity and biological activity, setting it apart as a compound of interest in research.

Similar Compounds

2-{[3-(butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

This compound's intricacies make it a valuable subject for further exploration and application in various fields. The detailed understanding of its preparation, reactions, applications, and mechanisms contributes to its growing significance in scientific research.

Propriétés

IUPAC Name |

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S2/c1-3-11(2)22-17(24)16-14(8-9-25-16)21-18(22)26-10-15(23)20-13-6-4-12(19)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQTVOKZNLMMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)

![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)

![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2382803.png)

![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)

![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)

![N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2382817.png)